5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

PI3K inhibition triazole regioisomerism kinase selectivity

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide (CAS 2034460-70-1) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, incorporating a 1,2,3-triazole moiety linked via a chiral butan-2-yl spacer. Its molecular formula is C₁₃H₁₈N₄OS (MW 278.37 g/mol) with a reported vendor purity of ≥95%.

Molecular Formula C13H18N4OS
Molecular Weight 278.37
CAS No. 2034460-70-1
Cat. No. B2989214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
CAS2034460-70-1
Molecular FormulaC13H18N4OS
Molecular Weight278.37
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C
InChIInChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18)
InChIKeyKKMPJRCLMCCNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide (CAS 2034460-70-1): Scientific Procurement Baseline and Compound Identity


5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide (CAS 2034460-70-1) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, incorporating a 1,2,3-triazole moiety linked via a chiral butan-2-yl spacer. Its molecular formula is C₁₃H₁₈N₄OS (MW 278.37 g/mol) with a reported vendor purity of ≥95% . The compound is structurally related to the 1,2,4-triazole-containing PI3K inhibitor series exemplified by PF-4989216 (CAS 1276553-09-3), a clinical-stage PI3Kα inhibitor with a reported Ki of 0.6 nM against PI3Kα and >7000-fold selectivity over mTOR [1]. However, CAS 2034460-70-1 features a 1,2,3-triazole regioisomer—rather than the 1,2,4-triazole found in PF-4989216—which fundamentally alters its hydrogen-bonding geometry and target interaction profile [2].

Why 5-Methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Generic Triazole-Thiophene Analogs


The 1,2,3-triazole regioisomer in CAS 2034460-70-1 is not a trivial substitution for the more common 1,2,4-triazole found in advanced PI3K inhibitors such as PF-4989216 [1]. Structural biology studies demonstrate that the 1,2,4-triazole N1 and N2 nitrogens engage in a precise hydrogen-bond donor/acceptor network with Tyr836 and Asp810 in the PI3Kα ATP-binding pocket—an interaction geometry that cannot be replicated by a 1,2,3-triazole, where adjacent nitrogen atoms are positioned differently [2]. Furthermore, the chiral center at the butan-2-yl position introduces stereochemical constraints absent in achiral comparators, while the 5-methyl substitution on the thiophene ring modulates both lipophilicity and metabolic stability relative to unsubstituted or 5-halo thiophene analogs [3]. These three structural features—triazole regioisomerism, chirality, and thiophene substitution—operate synergistically, meaning that in-class compounds differing in any one of these dimensions cannot be assumed to exhibit interchangeable potency, selectivity, or ADME profiles.

Quantitative Differentiation Evidence for 5-Methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide vs. Closest Analogs


Triazole Regioisomer Impact on PI3Kα Binding Affinity: 1,2,3-Triazole vs. 1,2,4-Triazole H-Bond Network Disruption

The 1,2,4-triazole moiety in PI3K inhibitor Compound 4 (ACS Med Chem Lett 2011) achieves a PI3Kα Ki of 1.7 nM through a specific H-bond network where N1 acts as an H-bond acceptor to Tyr836 and N2 acts as an H-bond donor to Asp810 [1]. In the 1,2,3-triazole regioisomer (present in CAS 2034460-70-1), the nitrogen atoms occupy positions 1, 2, and 3 of the ring, disrupting this precise donor/acceptor geometry. While no direct PI3Kα Ki data are publicly available for CAS 2034460-70-1, the structurally characterized 1,2,3-triazole nitrile inhibitor 11d (BindingDB BDBM19483) demonstrates a Cathepsin S IC50 of 10 nM [2], indicating that 1,2,3-triazole-containing thiophene carboxamides can achieve high target potency but through distinct binding modes compared to their 1,2,4-triazole counterparts. Compounds 7 and 8 in the same ACS Med Chem Lett series—which lack the precise H-bond donor/acceptor arrangement—show negligible PI3Kα potency compared to compound 4 (Ki ~1.7 nM vs. >1000 nM), confirming that even minor alterations in triazole geometry produce orders-of-magnitude potency shifts [1].

PI3K inhibition triazole regioisomerism kinase selectivity hydrogen-bond network

Chiral Center at Butan-2-yl Position: Stereochemical Differentiation from Achiral Thiophene-Triazole Carboxamides

CAS 2034460-70-1 contains a chiral center at the butan-2-yl carbon that is absent in the achiral lead compound 4 (ACS Med Chem Lett 2011) and the clinical candidate PF-4989216, both of which feature achiral linkers between the thiophene core and the triazole ring [1]. The presence of this chiral center introduces enantiomer-dependent pharmacological activity; in related N-alkyltriazole LPAR antagonist series (US Patent 9,321,738 B2), the (S)-enantiomer of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl) derivatives exhibits markedly different receptor binding compared to the (R)-enantiomer, though quantitative enantiomer-specific IC50 values are not publicly disclosed for the patent-protected compounds . For procurement purposes, this means that racemic mixtures of CAS 2034460-70-1 may exhibit variable batch-to-batch biological activity depending on enantiomeric excess (ee), whereas achiral comparators like compound 4 and PF-4989216 are not subject to this source of variability. The target compound's enantiomeric composition must be specified and verified by chiral HPLC or polarimetry before use in quantitative biological assays; standard achiral purity specifications (e.g., ≥95% by HPLC) are insufficient to ensure reproducible results .

chiral resolution stereoselective binding enantiomeric purity thiophene carboxamide

5-Methylthiophene Substitution Effect: Lipophilicity and Metabolic Stability Differentiation from 5-Unsubstituted and 5-Halo Analogs

The 5-methyl substitution on the thiophene ring of CAS 2034460-70-1 differentiates it from the 5-unsubstituted thiophene-2-carboxamide analogs and 5-halo derivatives (e.g., 5-chloro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide, CAS 2034532-89-1) [1]. In the PI3K inhibitor series described by Sutherlin et al. (2011), C-4 phenyl substitution on the thiophene ring was systematically varied, revealing that substituent choice directly impacts both mTOR selectivity (255× for compound 4 with 4-chlorophenyl vs. >7000× for optimized compound 9 with 2,4-difluorophenyl) and metabolic stability (extraction ratio 0.3 for compound 4 vs. 0.7 for compounds 5/6 with alternative substituents) [2]. While the 5-position of the thiophene in CAS 2034460-70-1 is not the same as the C-4 phenyl position studied in the PI3K series, the principle that thiophene substitution modulates both potency and ADME properties is well-established. The 5-methyl group increases lipophilicity (estimated AlogP for CAS 2034460-70-1: approximately 2.5-3.0) relative to 5-unsubstituted analogs (estimated AlogP: approximately 2.0-2.5 for N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide without the 5-methyl), which may enhance membrane permeability but also increase metabolic liability via CYP-mediated oxidation of the methyl group .

thiophene substitution lipophilicity metabolic stability SAR

Molecular Weight and Physicochemical Property Differentiation: Procurement-Relevant Identity Verification vs. PF-4989216 and Related Clinical Candidates

CAS 2034460-70-1 (MW 278.37 g/mol, molecular formula C₁₃H₁₈N₄OS) is significantly smaller than the clinical-stage PI3K inhibitor PF-4989216 (MW 380.09 g/mol, C₁₈H₁₃FN₆OS) [1]. This 101.7 Da mass difference reflects the absence of the 4-cyano-2-fluorophenyl, morpholino, and carbonitrile substituents present in PF-4989216, resulting in a substantially different physicochemical profile. The target compound's lower molecular weight and reduced aromatic ring count (2 vs. 4 in PF-4989216) predict improved aqueous solubility and permeability according to Lipinski's Rule of Five analysis, with a calculated topological polar surface area (tPSA) of approximately 85 Ų for CAS 2034460-70-1 versus approximately 120 Ų for PF-4989216 [2]. These properties make CAS 2034460-70-1 a more tractable scaffold for fragment-based drug discovery or as a simpler SAR probe, while rendering it unsuitable as a direct pharmacological substitute for PF-4989216 in PI3K-dependent cellular or in vivo models. Vendor-reported purity of ≥95% (achiral HPLC) meets standard research-grade specifications but falls below the >98% purity typically required for biophysical assays (SPR, ITC, X-ray crystallography).

molecular weight physicochemical properties quality control identity verification

Optimal Procurement and Application Scenarios for 5-Methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide (CAS 2034460-70-1)


Selectivity Profiling of 1,2,3-Triazole vs. 1,2,4-Triazole Thiophene Carboxamides Against Kinase Panels

CAS 2034460-70-1 is most appropriately procured as a 1,2,3-triazole regioisomer comparator for selectivity panel screening against kinase targets where 1,2,4-triazole thiophene carboxamides (e.g., PF-4989216, compound 4) have established activity. The 1,2,3-triazole lacks the precise N1/N2 H-bond donor/acceptor geometry required for high-affinity PI3Kα binding (Ki = 1.7 nM for the 1,2,4-triazole compound 4 vs. >1000 nM for non-H-bonding bioisosteres in the same series) [1], making this compound valuable for confirming on-target vs. off-target contributions in PI3K-pathway phenotypic assays.

Chiral SAR Probe for Stereochemistry-Dependent Target Engagement Studies

The chiral butan-2-yl linker in CAS 2034460-70-1 provides a stereochemical handle absent in achiral thiophene-triazole carboxamides such as PF-4989216 and compound 4 [2]. This compound is suited for enantiomer-resolved SAR studies, where the (R)- and (S)-enantiomers can be separately evaluated for differential target binding. Procurement specifications must include enantiomeric excess (ee) determination, as the standard ≥95% achiral HPLC purity does not guarantee stereochemical homogeneity, and racemic material may confound dose-response quantification.

Fragment-Based Lead Generation Using the Thiophene-2-Carboxamide / 1,2,3-Triazole Hybrid Scaffold

With a molecular weight of 278.37 g/mol—101.7 Da lighter than the clinical candidate PF-4989216 (MW 380.09)—and a reduced aromatic ring count, CAS 2034460-70-1 meets fragment-like physicochemical criteria (MW < 300, tPSA ~85 Ų) [3]. This positions the compound as a viable starting point for fragment-based drug discovery (FBDD) campaigns targeting enzymes or receptors where the 1,2,3-triazole can serve as a click-chemistry-compatible pharmacophore. Its lower structural complexity relative to tetra-substituted thiophenes may also facilitate rapid analog synthesis via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

Reference Standard for Analytical Method Development and Quality Control of Chiral Triazole-Thiophene Libraries

CAS 2034460-70-1 serves as a chiral reference compound for developing and validating HPLC, SFC, or CE methods to resolve enantiomers in structurally related N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl) carboxamide libraries, such as those claimed in US Patent 9,321,738 B2 (LPAR antagonists) . The compound's well-defined molecular formula (C₁₃H₁₈N₄OS), moderate MW (278.37), and single stereocenter make it suitable for method development prior to scaling to more complex analogs.

Quote Request

Request a Quote for 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.